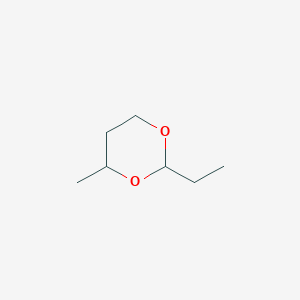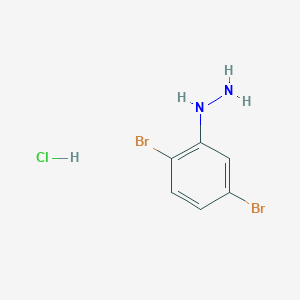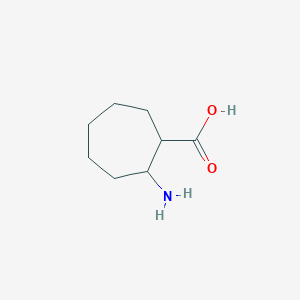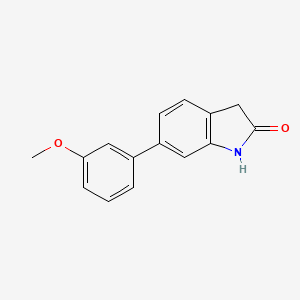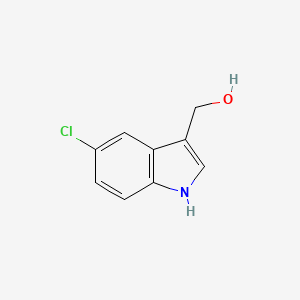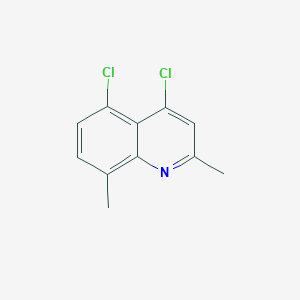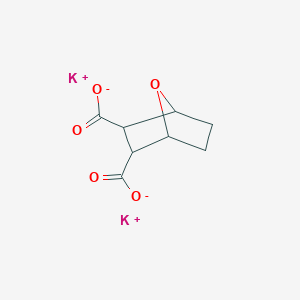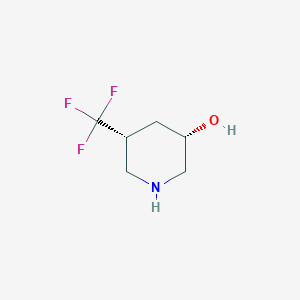
(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol
Übersicht
Beschreibung
(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is a piperidine derivative that has a trifluoromethyl group attached to it. The chemical formula of this compound is C6H10F3NO, and its molecular weight is 181.15 g/mol.
Wirkmechanismus
The mechanism of action of ((3s,5r)-5-(Trifluoromethyl)piperidin-3-ol)-5-(Trifluoromethyl)piperidin-3-ol involves the inhibition of acetylcholinesterase activity. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. By inhibiting the activity of acetylcholinesterase, (this compound)-5-(Trifluoromethyl)piperidin-3-ol increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-5-(Trifluoromethyl)piperidin-3-ol have been studied in several in vitro and in vivo models. It has been reported to have a potent inhibitory effect on acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain. This increased level of acetylcholine has been shown to improve cognitive function in animal models. Additionally, (this compound)-5-(Trifluoromethyl)piperidin-3-ol has been reported to have antioxidant properties, which can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ((3s,5r)-5-(Trifluoromethyl)piperidin-3-ol)-5-(Trifluoromethyl)piperidin-3-ol is its potent inhibitory effect on acetylcholinesterase activity. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, (this compound)-5-(Trifluoromethyl)piperidin-3-ol has been reported to have antioxidant properties, which can protect against oxidative stress-induced damage.
One of the limitations of (this compound)-5-(Trifluoromethyl)piperidin-3-ol is its potential toxicity. It has been reported to have cytotoxic effects on some cell lines, which may limit its use in certain applications. Additionally, more research is needed to fully understand the safety and efficacy of (this compound)-5-(Trifluoromethyl)piperidin-3-ol in humans.
Zukünftige Richtungen
There are several future directions for the research on ((3s,5r)-5-(Trifluoromethyl)piperidin-3-ol)-5-(Trifluoromethyl)piperidin-3-ol. One direction is to further investigate its potential as a drug for the treatment of Alzheimer's disease and other cognitive disorders. This could involve conducting preclinical studies to assess its safety and efficacy in animal models.
Another future direction is to explore its potential as an antioxidant agent. This could involve studying its effects on oxidative stress-induced damage in various cell lines and animal models.
Finally, more research is needed to fully understand the mechanism of action of (this compound)-5-(Trifluoromethyl)piperidin-3-ol. This could involve conducting studies to identify its molecular targets and elucidate its effects on various signaling pathways in the brain.
Conclusion:
In conclusion, (this compound)-5-(Trifluoromethyl)piperidin-3-ol is a chemical compound that has potential applications in several fields of scientific research. Its potent inhibitory effect on acetylcholinesterase activity makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, its antioxidant properties make it a potential candidate for the development of drugs for the treatment of oxidative stress-induced damage. However, more research is needed to fully understand its safety and efficacy in humans and to explore its potential as a drug for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
((3s,5r)-5-(Trifluoromethyl)piperidin-3-ol)-5-(Trifluoromethyl)piperidin-3-ol has potential applications in several fields of scientific research. It has been reported to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine in the nervous system. This inhibition of acetylcholinesterase activity makes (this compound)-5-(Trifluoromethyl)piperidin-3-ol a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other cognitive disorders.
Eigenschaften
IUPAC Name |
(3S,5R)-5-(trifluoromethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMHVACINVUCM-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



